molecular formula C9H10N2O3 B14156029 5-(1-(2,2-Dimethylhydrazono)-2-oxoethyl)furan-2-carbaldehyde CAS No. 303095-05-8

5-(1-(2,2-Dimethylhydrazono)-2-oxoethyl)furan-2-carbaldehyde

Cat. No.: B14156029
CAS No.: 303095-05-8
M. Wt: 194.19 g/mol
InChI Key: CPBDLQLRQNZDNG-NTMALXAHSA-N
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Description

5-(1-(2,2-Dimethylhydrazono)-2-oxoethyl)furan-2-carbaldehyde is a complex organic compound that features a furan ring substituted with a carbaldehyde group and a hydrazono group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(2,2-Dimethylhydrazono)-2-oxoethyl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with 2,2-dimethylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the hydrazono group.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(1-(2,2-Dimethylhydrazono)-2-oxoethyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and various substituted furan derivatives.

Scientific Research Applications

5-(1-(2,2-Dimethylhydrazono)-2-oxoethyl)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(1-(2,2-Dimethylhydrazono)-2-oxoethyl)furan-2-carbaldehyde exerts its effects involves interactions with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-furaldehyde: Similar furan ring structure but lacks the hydrazono group.

    2-Formyl-5-methylfuran: Another furan derivative with a formyl group.

    5-Hydroxymethylfurfural: Contains a hydroxymethyl group instead of a hydrazono group.

Uniqueness

5-(1-(2,2-Dimethylhydrazono)-2-oxoethyl)furan-2-carbaldehyde is unique due to the presence of the hydrazono group, which imparts distinct chemical reactivity and potential biological activity compared to other furan derivatives.

Properties

CAS No.

303095-05-8

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

5-[(E)-N-(dimethylamino)-C-formylcarbonimidoyl]furan-2-carbaldehyde

InChI

InChI=1S/C9H10N2O3/c1-11(2)10-8(6-13)9-4-3-7(5-12)14-9/h3-6H,1-2H3/b10-8-

InChI Key

CPBDLQLRQNZDNG-NTMALXAHSA-N

Isomeric SMILES

CN(C)/N=C(/C=O)\C1=CC=C(O1)C=O

Canonical SMILES

CN(C)N=C(C=O)C1=CC=C(O1)C=O

Origin of Product

United States

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